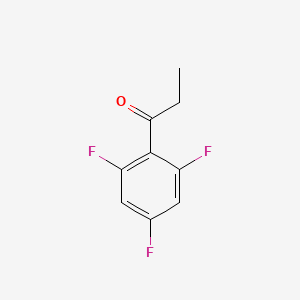
1-(2,4,6-Trifluorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4,6-Trifluorophenyl)propan-1-one, also known as 2,4,6-trifluoropropan-1-one, is a fluorinated organic compound with a wide variety of uses. It is a colorless liquid with a characteristic odor and a boiling point of 68°C. The compound is used in a range of industries, including pharmaceuticals, agrochemicals, and electronics. It is also used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and polymers.
Applications De Recherche Scientifique
Catalysis and Polymerization
One of the notable applications of trifluorophenyl compounds, related to 1-(2,4,6-Trifluorophenyl)propan-1-one, is in the field of catalysis. For example, nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands, with one of the aryl groups being 2,4,6-trifluorophenyl, have been synthesized and shown to be efficient catalysts for producing flexible propene/CO copolymer materials of ultrahigh molecular weight (Meier et al., 2003). These findings underscore the role of fluorinated ligands in enhancing catalytic activity and influencing polymer properties.
Synthetic Organic Chemistry
The versatility of fluorinated phenylpropanone derivatives in synthetic organic chemistry is demonstrated through the development of novel and stereospecific syntheses. For instance, (2S)-3-(2,4,5-Trifluorophenyl)propane-1,2-diol, a compound structurally similar to 1-(2,4,6-Trifluorophenyl)propan-1-one, was synthesized from D-mannitol, showcasing a method for the preparation of fluorinated compounds with high enantiomeric excess (Aktaş et al., 2015). Another synthesis route was developed using the Sharpless asymmetric epoxidation method, further highlighting the compound's utility in creating fluorinated molecules with specific stereochemistry (Anil et al., 2019).
Antipathogenic Activity
Research into the antipathogenic activity of thiourea derivatives, including those with 2,4,6-trifluorophenyl groups, revealed significant interactions with bacterial cells, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These interactions were notable for their potential in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Material Science
In materials science, the study of fluorinated alcohols, such as 1,1,1-trifluoropropan-2-ol, in aqueous solutions via molecular dynamics simulations, offers insights into the influence of trifluoromethyl groups on the physicochemical properties of fluorinated organic molecules. These studies are critical for understanding the miscibility and behavior of such compounds in different environments, providing a foundation for their application in diverse fields including drug delivery systems and material processing (Fioroni et al., 2003).
Propriétés
IUPAC Name |
1-(2,4,6-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-2-8(13)9-6(11)3-5(10)4-7(9)12/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIWCYLHECDQQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380743 |
Source


|
| Record name | 1-(2,4,6-Trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,6-Trifluorophenyl)propan-1-one | |
CAS RN |
220141-69-5 |
Source


|
| Record name | 1-(2,4,6-Trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1303321.png)










![N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B1303345.png)
![5-[4-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303350.png)